3-(Trifluoromethoxy)benzylamine

Lipophilicity Medicinal Chemistry Physicochemical Properties

3-(Trifluoromethoxy)benzylamine (CAS 93071-75-1) is a meta-substituted benzylamine derivative bearing a trifluoromethoxy (-OCF₃) group at the 3-position of the phenyl ring. With a molecular formula of C₈H₈F₃NO and a molecular weight of 191.15 g/mol, this compound is a liquid at ambient temperature and serves primarily as a versatile synthetic intermediate in medicinal chemistry and agrochemical research.

Molecular Formula C8H8F3NO
Molecular Weight 191.15 g/mol
CAS No. 93071-75-1
Cat. No. B1295503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethoxy)benzylamine
CAS93071-75-1
Molecular FormulaC8H8F3NO
Molecular Weight191.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(F)(F)F)CN
InChIInChI=1S/C8H8F3NO/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-4H,5,12H2
InChIKeyTUPUHSXMDIWJQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Trifluoromethoxy)benzylamine (CAS 93071-75-1) Procurement Guide: Differentiated Physicochemical and Application Profile for Scientific Selection


3-(Trifluoromethoxy)benzylamine (CAS 93071-75-1) is a meta-substituted benzylamine derivative bearing a trifluoromethoxy (-OCF₃) group at the 3-position of the phenyl ring [1]. With a molecular formula of C₈H₈F₃NO and a molecular weight of 191.15 g/mol, this compound is a liquid at ambient temperature and serves primarily as a versatile synthetic intermediate in medicinal chemistry and agrochemical research . The presence of the strongly electron-withdrawing and lipophilic -OCF₃ moiety imparts distinct physicochemical properties relative to unsubstituted benzylamine and positional isomers, influencing parameters such as lipophilicity (LogP), basicity (pKa), and metabolic stability profiles [2].

Why Generic Substitution of 3-(Trifluoromethoxy)benzylamine with Unsubstituted or Positional Isomers is Scientifically Unsound


Direct substitution of 3-(trifluoromethoxy)benzylamine with unsubstituted benzylamine or its 2- or 4-trifluoromethoxy isomers is not scientifically valid without re-optimization of synthetic or biological protocols. The meta-substitution pattern of the -OCF₃ group on the phenyl ring creates a unique electronic environment that distinctly modulates the basicity of the primary amine (pKa 8.70) compared to the ortho- (pKa 8.37) and para- (pKa 8.75) isomers . Furthermore, this substitution pattern results in a lower lipophilicity (LogP 2.04) than the 2- and 4-isomers (LogP 2.74), which directly impacts solubility, membrane permeability, and distribution in biological systems . Even when compared to the unsubstituted benzylamine (LogP ~1.09, pKa 9.33), the introduction of the -OCF₃ group at the 3-position dramatically alters the molecule's physicochemical profile, rendering the parent compound an unsuitable surrogate for any application where these properties are critical .

3-(Trifluoromethoxy)benzylamine (CAS 93071-75-1) Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Differentiation: Lower LogP of 3-(Trifluoromethoxy)benzylamine vs. 2- and 4-Isomers

3-(Trifluoromethoxy)benzylamine exhibits a computed LogP value of 2.04, which is significantly lower than the LogP of 2.74 for both the 2- and 4-positional isomers . This 0.7 LogP unit difference represents a ~5-fold lower partition coefficient, indicating markedly reduced lipophilicity. In comparison, unsubstituted benzylamine has a LogP of approximately 1.09 [1].

Lipophilicity Medicinal Chemistry Physicochemical Properties SAR

Basicity Modulation: Intermediate pKa of 3-(Trifluoromethoxy)benzylamine Between Ortho and Para Isomers

The predicted pKa of the primary amine group in 3-(trifluoromethoxy)benzylamine is 8.70, which lies between the values for the 2-isomer (pKa 8.37) and the 4-isomer (pKa 8.75) . This represents a significant reduction in basicity compared to unsubstituted benzylamine (pKa 9.33) due to the electron-withdrawing effect of the -OCF₃ group .

Basicity pKa Amine Reactivity Salt Formation

Positional Substitution Effect on Physicochemical Properties: 3-OCF₃ vs. 2- and 4-OCF₃ Isomers

The meta-substitution of the trifluoromethoxy group in 3-(trifluoromethoxy)benzylamine leads to distinct physicochemical properties compared to its ortho and para analogs. The compound exhibits a predicted boiling point of 190.8 ± 35.0 °C and a density of 1.3 ± 0.1 g/cm³ . In contrast, the 4-isomer has a reported boiling point of 57-60 °C at 10 mmHg , while the 2-isomer has a boiling point of 82 °C .

Physicochemical Properties Substituent Effects Structure-Activity Relationship Isomer Comparison

Documented Utility as a Key Intermediate in Patented Pharmaceutical Compositions

3-(Trifluoromethoxy)benzylamine is explicitly cited as a key intermediate in multiple patent applications for the synthesis of bioactive molecules, including WO-2021170797-A1 (pyrimido[5,4-d]pyrimidine derivatives as ENT inhibitors for cancer), WO-2021160109-A1 (dihydronaphthyridinone compounds), and WO-2020192562-A1 (substituted heterocyclic amide compounds) . This is in contrast to the 2- and 4-isomers, which are not specified as intermediates in these particular patent families.

Pharmaceutical Intermediate Patent Literature Drug Discovery Synthetic Building Block

Optimal Application Scenarios for 3-(Trifluoromethoxy)benzylamine (CAS 93071-75-1) Based on Differentiated Evidence


Optimization of Pharmacokinetic Profiles in CNS Drug Discovery

The 3-isomer's lower LogP (2.04) compared to its ortho and para counterparts (LogP 2.74) suggests improved aqueous solubility and potentially reduced non-specific binding, making it a preferred starting material for central nervous system (CNS) drug candidates where balancing lipophilicity is critical for blood-brain barrier penetration and avoiding hERG liability .

Design of Amine-Containing Bioisosteres with Controlled Basicity

The intermediate pKa of 8.70 for the 3-isomer provides a distinct protonation profile at physiological pH (7.4) compared to the more basic para isomer (pKa 8.75) and the significantly less basic ortho isomer (pKa 8.37). This allows medicinal chemists to fine-tune the ionic state of a molecule, directly impacting target engagement, solubility, and cellular permeability .

Synthesis of Patent-Protected Heterocyclic Drug Candidates

Given its documented use as an intermediate in WO-2021170797-A1, WO-2021160109-A1, and WO-2020192562-A1, 3-(trifluoromethoxy)benzylamine is the logical procurement choice for medicinal chemistry groups aiming to synthesize and explore the chemical space defined by these patent families. Using alternative isomers would deviate from the established synthetic routes and may lead to different biological outcomes .

Structure-Activity Relationship (SAR) Studies of Trifluoromethoxy-Substituted Aromatics

The distinct boiling point and density of the 3-isomer compared to the 2- and 4-isomers reflect differences in intermolecular forces that can affect crystallization, purification, and formulation. For SAR studies where the exact position of the -OCF₃ group is the variable of interest, procuring the specific 3-isomer is essential for generating interpretable and reproducible data .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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